N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O4 and its molecular weight is 419.412. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target theglycine transporters (GLYT1) . These transporters play a critical role in determining resting concentrations of glycine .
Mode of Action
Compounds with similar structures have been reported to inhibit glycine transport by the glyt1 subtypes of glycine transporters . The inhibition of glycine transport is time and concentration dependent and persists after the compound is removed, suggesting that the inhibition is long-lasting .
Biochemical Pathways
The inhibition of glycine transporters can influence the activation properties of nmda receptor activity . Glycine is a co-agonist with glutamate at the NMDA subtype of glutamate receptor .
Result of Action
The inhibition of glycine transporters can potentially influence synaptic glycine concentrations, which may in turn affect the activation properties of nmda receptor activity .
Properties
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O4/c24-17-8-6-15(7-9-17)19-10-11-21(28)27(26-19)13-3-12-25-22(29)18-14-16-4-1-2-5-20(16)31-23(18)30/h1-2,4-11,14H,3,12-13H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDZBEVLOTYKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.